1-(Chloromethyl)-1-isopentylcyclopentane
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Overview
Description
1-(Chloromethyl)-1-isopentylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and an isopentyl group
Preparation Methods
The synthesis of 1-(Chloromethyl)-1-isopentylcyclopentane can be achieved through several routes. One common method involves the chloromethylation of 1-isopentylcyclopentane using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . This reaction typically proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the cyclopentane ring.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature control, and purification steps are crucial to obtaining high-purity this compound.
Chemical Reactions Analysis
1-(Chloromethyl)-1-isopentylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups onto the cyclopentane ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agents used. Reduction reactions can convert the chloromethyl group to a methyl group.
Addition Reactions: Under specific conditions, the compound can participate in addition reactions, such as the addition of halogens or hydrogen across the double bonds.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-(Chloromethyl)-1-isopentylcyclopentane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-isopentylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-(Chloromethyl)-1-isopentylcyclopentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-methylcyclopentane: This compound has a methyl group instead of an isopentyl group, leading to differences in reactivity and applications.
1-(Chloromethyl)-1-ethylcyclopentane: The presence of an ethyl group affects the compound’s physical and chemical properties, making it suitable for different applications.
1-(Chloromethyl)-1-propylcyclopentane: Similar to the isopentyl derivative, but with a propyl group, this compound exhibits distinct reactivity patterns and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full range of applications and mechanisms of action, highlighting its importance in the field of organic chemistry.
Properties
Molecular Formula |
C11H21Cl |
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Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3-methylbutyl)cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-10(2)5-8-11(9-12)6-3-4-7-11/h10H,3-9H2,1-2H3 |
InChI Key |
KMSLIWLDIAXEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCCC1)CCl |
Origin of Product |
United States |
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